4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with morpholinosulfonyl and thiophen-2-yl thiazolyl groups, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group is introduced via a Suzuki coupling reaction, which involves the reaction of a thiophenylboronic acid with a halogenated thiazole derivative in the presence of a palladium catalyst.
Introduction of the Benzamide Core: The benzamide core is formed by reacting the thiazole derivative with a benzoyl chloride in the presence of a base such as triethylamine.
Morpholinosulfonyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: Halogenated reagents, Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase, which is involved in melanin synthesis.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block its activity.
Comparison with Similar Compounds
Similar Compounds
- **4-(methoxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)amine
- **4-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
Uniqueness
4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical properties and enhances its solubility and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S3/c22-17(20-18-19-15(12-27-18)16-2-1-11-26-16)13-3-5-14(6-4-13)28(23,24)21-7-9-25-10-8-21/h1-6,11-12H,7-10H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHHNZNZIGLKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.